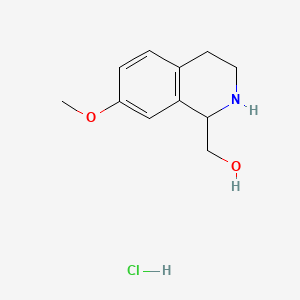
1-(4-Methylcyclohexyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylcyclohexyl)propan-2-ol, also known as dihydroterpineol, is an organic compound with the molecular formula C10H20O. It is a colorless liquid with a sweet, pine-like odor. This compound is used in various applications, including as a fragrance ingredient in perfumes and as a solvent in the production of hydrogen peroxide and electronic products .
準備方法
Synthetic Routes and Reaction Conditions
1-(4-Methylcyclohexyl)propan-2-ol can be synthesized through the hydrogenation of alpha-terpineol. The reaction involves the use of a palladium on carbon (Pd/C) catalyst and hydrogen gas. The process is carried out in methanol at room temperature for 12 hours. After the reaction, the catalyst is removed by filtration, and the product is purified by silica gel column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound involves similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The compound is then distilled to obtain the final product .
化学反応の分析
Types of Reactions
1-(4-Methylcyclohexyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: SOCl2 or PBr3 in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of corresponding hydrocarbons.
Substitution: Formation of alkyl halides.
科学的研究の応用
1-(4-Methylcyclohexyl)propan-2-ol has several scientific research applications:
Chemistry: Used as a starting material in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug formulations due to its solvent properties.
Industry: Widely used as a fragrance ingredient in perfumes and as a solvent in the production of hydrogen peroxide and electronic products
作用機序
The mechanism of action of 1-(4-Methylcyclohexyl)propan-2-ol involves its interaction with various molecular targets. As a solvent, it can dissolve other substances, facilitating chemical reactions. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death .
類似化合物との比較
1-(4-Methylcyclohexyl)propan-2-ol is similar to other cyclohexanol derivatives, such as:
Cyclohexanol: A simple alcohol with a cyclohexane ring.
Menthol: A naturally occurring compound with a minty odor.
Terpineol: An alcohol with a pleasant lilac odor.
Uniqueness
This compound is unique due to its specific structure, which imparts a sweet, pine-like odor. This makes it particularly valuable in the fragrance industry. Additionally, its stability and solvent properties make it suitable for various industrial applications .
特性
分子式 |
C10H20O |
|---|---|
分子量 |
156.26 g/mol |
IUPAC名 |
1-(4-methylcyclohexyl)propan-2-ol |
InChI |
InChI=1S/C10H20O/c1-8-3-5-10(6-4-8)7-9(2)11/h8-11H,3-7H2,1-2H3 |
InChIキー |
ZSFOAKJJTRQHAU-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)CC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





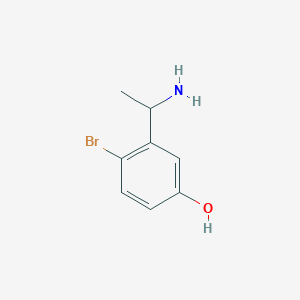

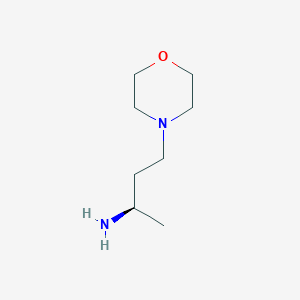
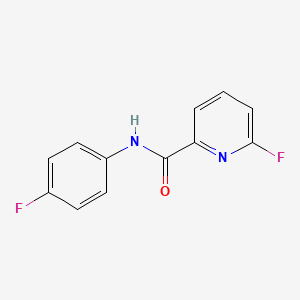

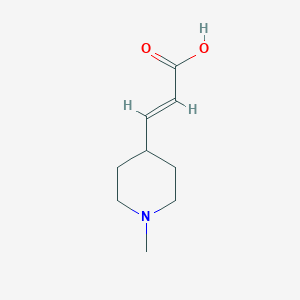

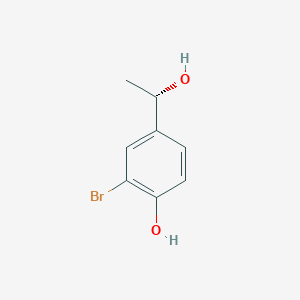
![tert-butyl N-{3-chloro-4-[(2R)-oxiran-2-yl]phenyl}carbamate](/img/structure/B13592332.png)
![7-Hydroxythieno[3,2-b]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13592333.png)
